(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate
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Overview
Description
(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring attached to a benzoate ester, with additional methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate typically involves the reaction of 3,5-dimethoxybenzyl alcohol with 3-piperidin-4-yloxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
3-Methyl-3-pyrazolin-5-one: A heterocyclic compound used as an intermediate in synthesis.
Methyl 3,4,5-trimethoxybenzoate: A compound with similar ester and methoxy functional groups.
Uniqueness
(3,5-Dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate is unique due to its combination of a piperidine ring and a benzoate ester with methoxy substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H25NO5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)methyl 3-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C21H25NO5/c1-24-19-10-15(11-20(13-19)25-2)14-26-21(23)16-4-3-5-18(12-16)27-17-6-8-22-9-7-17/h3-5,10-13,17,22H,6-9,14H2,1-2H3 |
InChI Key |
QSIJCTBMLSEBQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC(=O)C2=CC(=CC=C2)OC3CCNCC3)OC |
Origin of Product |
United States |
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